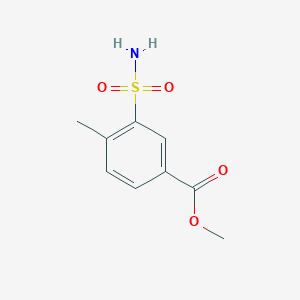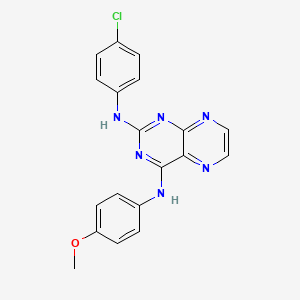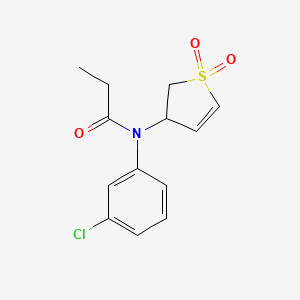
Methyl 4-methyl-3-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-3-sulfamoylbenzoate, also known as MMSB, is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. MMSB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C9H11NO4S.
Wirkmechanismus
Methyl 4-methyl-3-sulfamoylbenzoate works by inhibiting the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the growth and survival of bacteria, and the inhibition of dihydropteroate synthase leads to the inhibition of folic acid synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Methyl 4-methyl-3-sulfamoylbenzoate has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have analgesic and anti-inflammatory properties. Methyl 4-methyl-3-sulfamoylbenzoate has been found to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-methyl-3-sulfamoylbenzoate in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it a useful reagent and intermediate. Another advantage is its effectiveness against a wide range of bacteria, which makes it a useful tool for studying bacterial infections.
One limitation of using Methyl 4-methyl-3-sulfamoylbenzoate in lab experiments is its toxicity. It can be harmful if ingested or inhaled, and it can cause skin irritation if it comes into contact with the skin. Another limitation is its cost. Methyl 4-methyl-3-sulfamoylbenzoate is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-methyl-3-sulfamoylbenzoate in scientific research. One direction is the development of new antibacterial, antifungal, and antiviral compounds based on the structure of Methyl 4-methyl-3-sulfamoylbenzoate. Another direction is the development of new analgesic and anti-inflammatory compounds based on the structure of Methyl 4-methyl-3-sulfamoylbenzoate. Additionally, research could focus on the optimization of the synthesis of Methyl 4-methyl-3-sulfamoylbenzoate and its derivatives to make them more cost-effective and environmentally friendly.
Synthesemethoden
Methyl 4-methyl-3-sulfamoylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with methylamine to form N-methyl-4-methylbenzamide. The final step involves the reaction of N-methyl-4-methylbenzamide with sulfamic acid to form Methyl 4-methyl-3-sulfamoylbenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3-sulfamoylbenzoate is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. It is used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial, antifungal, and antiviral properties. Methyl 4-methyl-3-sulfamoylbenzoate is also used in the synthesis of benzamides, which are a class of compounds that have analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUQEODBPCQWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-sulfamoylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)





![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)




